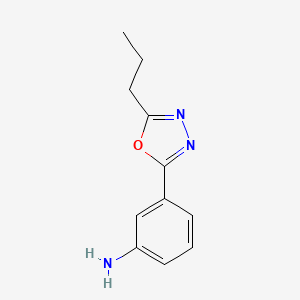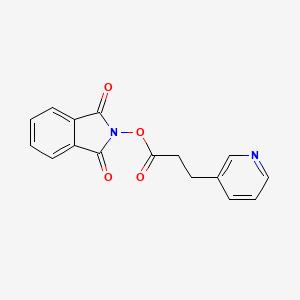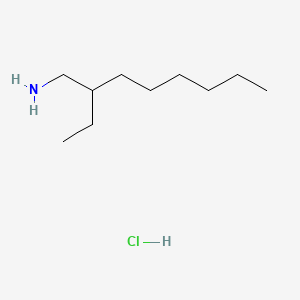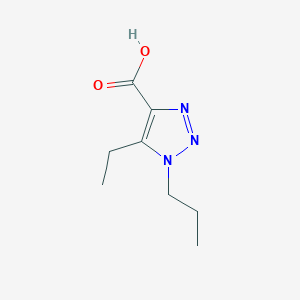
3-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline is a heterocyclic compound that contains an oxadiazole ring fused with an aniline moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline typically involves the cyclization of hydrazides with carboxylic acids. One common method includes the reaction of propylhydrazine with an appropriate carboxylic acid under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) . The reaction mixture is then neutralized, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent-free methods and microwave-assisted synthesis are explored to reduce environmental impact and improve reaction rates .
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: MnO2, KMnO4, dichloromethane (DCM), room temperature.
Reduction: H2, palladium on carbon (Pd/C), ethanol, room temperature.
Substitution: Halogens (e.g., bromine, chlorine), nitric acid (HNO3), sulfuric acid (H2SO4), reflux conditions.
Major Products
Oxidation: Oxadiazole derivatives with various substituents.
Reduction: Reduced aniline derivatives.
Substitution: Halogenated, nitrated, or alkylated aniline derivatives.
Wissenschaftliche Forschungsanwendungen
3-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable heterocyclic structures.
Agricultural Chemistry: It is explored for its potential use as a pesticide or herbicide, given its biological activity against certain pests and weeds.
Wirkmechanismus
The mechanism of action of 3-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in microbial and cancer cell proliferation, leading to inhibition of their activity.
Pathways Involved: It may interfere with DNA synthesis, protein synthesis, and cell signaling pathways, resulting in the suppression of cell growth and induction of apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(5-Aryl-1,3,4-oxadiazol-2-yl)aniline: Similar structure but with different aryl substituents, leading to variations in biological activity.
3-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline: Contains a methyl group instead of a propyl group, affecting its chemical reactivity and applications.
3-(5-Amino-1,3,4-oxadiazol-2-yl)aniline: The presence of an amino group enhances its potential as a building block for further chemical modifications.
Uniqueness
3-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline is unique due to its propyl substituent, which influences its lipophilicity and ability to penetrate biological membranes. This property can enhance its effectiveness as a drug candidate or pesticide .
Eigenschaften
Molekularformel |
C11H13N3O |
|---|---|
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
3-(5-propyl-1,3,4-oxadiazol-2-yl)aniline |
InChI |
InChI=1S/C11H13N3O/c1-2-4-10-13-14-11(15-10)8-5-3-6-9(12)7-8/h3,5-7H,2,4,12H2,1H3 |
InChI-Schlüssel |
CGTAFKXSPGMQQP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NN=C(O1)C2=CC(=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridinehydrochloride](/img/structure/B13536187.png)
![2-[4-(Morpholin-4-yl)phenyl]propanoic acid](/img/structure/B13536189.png)
![1-[(3-Bromo-2-pyridinyl)methyl]piperazine](/img/structure/B13536195.png)





![2-[2-(3-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13536228.png)




![8-Oxabicyclo[3.2.1]octan-2-amine](/img/structure/B13536260.png)
